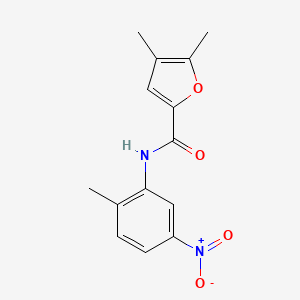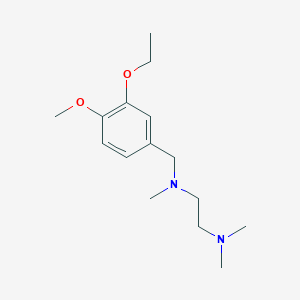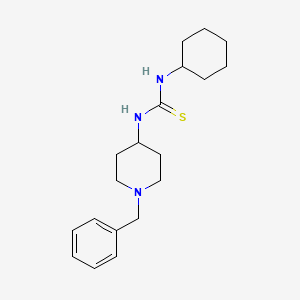![molecular formula C15H21N3O2S B5855187 N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B5855187.png)
N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained attention for its potential application in the treatment of various types of cancer and autoimmune diseases.
Wirkmechanismus
N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide acts as a selective inhibitor of BTK, a key signaling molecule involved in the development and progression of cancer and autoimmune diseases. BTK is a member of the Tec family of non-receptor tyrosine kinases, and plays a critical role in B-cell receptor signaling. Inhibition of BTK by N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide leads to suppression of downstream signaling pathways, resulting in decreased proliferation and survival of cancer cells and immune cells.
Biochemical and Physiological Effects:
N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit BTK activity in a dose-dependent manner, leading to decreased proliferation and survival of cancer cells and immune cells. N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide has been found to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide is its selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide has also been found to be effective in preclinical studies against various types of cancer and autoimmune diseases. However, there are some limitations to the use of N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide in lab experiments. One limitation is that N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide has poor solubility in water, which can make it difficult to administer in vivo. In addition, N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide has a short half-life, which may require frequent dosing in order to maintain therapeutic levels.
Zukünftige Richtungen
There are several future directions for the development and application of N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide. One direction is the development of more potent and selective BTK inhibitors, which may have improved efficacy and reduced toxicity. Another direction is the investigation of N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide in combination with other drugs, which may enhance its therapeutic effects. Furthermore, the use of N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide in combination with immunotherapy may have potential in the treatment of cancer and autoimmune diseases. Finally, further research is needed to determine the optimal dosing and administration of N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide in vivo.
Synthesemethoden
N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide is synthesized through a series of chemical reactions that involve the use of various reagents and solvents. The synthesis method involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 1-methyl-1H-pyrazole in the presence of a base, followed by the addition of N,N-dimethylformamide dimethyl acetal and tetramethylguanidine. The resulting product is then treated with thionyl chloride and triethylamine to yield N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide has been extensively studied for its potential application in the treatment of various types of cancer and autoimmune diseases. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key signaling molecule involved in the development and progression of cancer and autoimmune diseases. N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide has been found to be effective in preclinical studies against various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has also shown promise in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
N,2,4,6-tetramethyl-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-11-6-12(2)15(13(3)7-11)21(19,20)18(5)10-14-8-16-17(4)9-14/h6-9H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOUHFRZQMNSNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC2=CN(N=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B5855162.png)
![2-hydroxy-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5855163.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide](/img/structure/B5855167.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5855181.png)

![2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoic acid](/img/structure/B5855206.png)

